(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone
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Overview
Description
(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone is a complex organic compound that features a unique structure combining a thiophene ring, an isoquinoline derivative, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with isoquinoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency and ability to produce large quantities of aminothiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Isoquinoline Derivatives: Compounds such as berberine and papaverine, known for their antimicrobial and vasodilatory effects.
Uniqueness
What sets (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone apart is its combination of structural elements from both thiophene and isoquinoline derivatives, along with a morpholine moiety. This unique structure provides a versatile platform for exploring new chemical and biological activities.
Properties
IUPAC Name |
(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c21-16-15-12-4-1-2-5-13(12)17(14-6-3-11-26-14)22-19(15)27-18(16)20(24)23-7-9-25-10-8-23/h3,6,11H,1-2,4-5,7-10,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQXVQXVYRNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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